Pivalic-d3 Acid
CAS No.: 95926-88-8
Cat. No.: VC0051847
Molecular Formula: C5H10O2
Molecular Weight: 105.151
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95926-88-8 |
|---|---|
| Molecular Formula | C5H10O2 |
| Molecular Weight | 105.151 |
| IUPAC Name | 3,3,3-trideuterio-2,2-dimethylpropanoic acid |
| Standard InChI | InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3 |
| Standard InChI Key | IUGYQRQAERSCNH-FIBGUPNXSA-N |
| SMILES | CC(C)(C)C(=O)O |
Introduction
Chemical Structure and Properties
Pivalic-d3 acid, also known scientifically as 2,2-dimethylpropanoic acid-d3, features three deuterium atoms incorporated into its molecular structure. The compound maintains the same basic carboxylic acid functionality as standard pivalic acid but with isotopic substitution.
Synthesis Methods
The synthesis of deuterated compounds requires specialized techniques to incorporate the deuterium atoms at specific positions.
Deuteration Techniques
Applications in Research and Analysis
The deuterated variant of pivalic acid has several important applications that leverage its unique isotopic composition.
Reaction Mechanism Studies
The deuterated variant plays a crucial role in elucidating reaction mechanisms:
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Kinetic Isotope Effect (KIE) Studies:
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Comparing reaction rates between deuterated and non-deuterated compounds provides insights into reaction mechanisms
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Helps identify rate-determining steps in complex reaction pathways
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Dehydroxylation Studies:
Catalytic Applications
Based on research with standard pivalic acid, the deuterated variant may have applications in catalysis:
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Co-catalyst in Palladium-Catalyzed Reactions:
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Standard pivalic acid is employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions
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The deuterated variant would allow researchers to track the fate of specific hydrogen atoms during the catalytic cycle
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This tracking capability is valuable for mechanistic investigations and catalyst optimization
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Comparative Analysis with Related Compounds
Understanding the relationship between Pivalic-d3 acid and related compounds provides context for its applications.
Isomeric Relationships
Pivalic acid (and consequently its deuterated variants) exists as an isomer of valeric acid:
| Compound | Structure | Key Distinction |
|---|---|---|
| Pivalic Acid | (CH₃)₃CCO₂H | Tertiary carbon connected to carboxyl group |
| Valeric Acid | CH₃(CH₂)₃CO₂H | Straight-chain structure |
| 2-Methylbutanoic Acid | CH₃CH₂CH(CH₃)CO₂H | Branched at C-2 position |
| 3-Methylbutanoic Acid | (CH₃)₂CHCH₂CO₂H | Branched at C-3 position |
These structural variations lead to differences in physical properties and reactivity patterns .
Research Findings and Future Directions
The scientific investigation of Pivalic-d3 acid continues to evolve, building on existing knowledge about carboxylic acids and deuterated compounds.
Computational Studies
Computational studies have provided valuable insights into the reactivity patterns of pivalic acid:
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DFT Study of Dehydroxylation:
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Investigations have examined the dehydroxylation of pivalic acid adsorbed over m-ZrO₂
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The process occurs through a transition state where dissociation of the C–OH bond and formation of a new C–Os bond occur simultaneously
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The optimized value of the C–OH bond length in the transition state is 1.46 Å
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DFT-D3 calculated intrinsic activation energy is 33 kJ mol⁻¹, slightly lower than that for acetic acid (37 kJ mol⁻¹)
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These findings suggest that despite the steric hindrance of the three methyl groups, pivalic acid undergoes dehydroxylation with relatively low activation energy.
Synthetic Applications
The unique properties of deuterated compounds continue to find applications in synthetic chemistry:
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Pivalic acid derivatives are used in protecting group chemistry:
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As demonstrated with other reagents, the deuterated variant could be employed in the synthesis of:
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